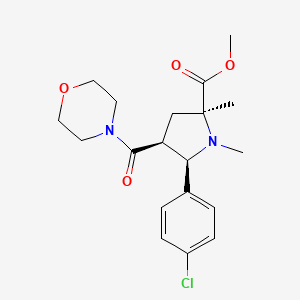![molecular formula C20H26O4 B5233887 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene](/img/structure/B5233887.png)
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes.
Wirkmechanismus
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines adrenaline and noradrenaline. By blocking the receptor, 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 prevents the activation of downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce airway hyperresponsiveness in asthma and COPD patients, to improve cardiac function in heart failure patients, and to reduce body weight in obese individuals.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 has several advantages as a research tool. It is highly selective for the β2-adrenergic receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research.
One limitation of 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 is that it is a small molecule antagonist, which may not fully recapitulate the effects of genetic or pharmacological β2-adrenergic receptor blockade. Additionally, its effects may be influenced by factors such as dose, route of administration, and duration of treatment.
Zukünftige Richtungen
There are several future directions for research involving 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551. One area of interest is the role of β2-adrenergic receptors in cancer. It has been suggested that these receptors may play a role in tumor growth and metastasis, and 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 may be a useful tool for investigating this.
Another area of interest is the use of 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 in combination with other drugs. For example, it has been shown to enhance the anti-tumor effects of chemotherapy drugs in animal models, and may have similar effects in humans.
Finally, there is interest in developing more selective β2-adrenergic receptor antagonists that may have fewer side effects and be more effective in treating various diseases. 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 may serve as a useful starting point for the development of these new drugs.
Synthesemethoden
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 can be synthesized by reacting 2-isopropoxybenzyl chloride with 3-(3-ethoxyphenoxy)propylamine in the presence of a base such as sodium hydride. The resulting product is then purified by column chromatography to obtain pure 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. It has been used in studies related to asthma, chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and obesity.
Eigenschaften
IUPAC Name |
1-ethoxy-3-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-4-21-17-9-7-10-18(15-17)22-13-8-14-23-19-11-5-6-12-20(19)24-16(2)3/h5-7,9-12,15-16H,4,8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMOAKGWJJAGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-furyl)-2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanone](/img/structure/B5233824.png)
![ethyl 4-[4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5233832.png)
![N,N'-[(phenylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5233833.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5233834.png)
![4-amino-1-[2-(2,4-dibromophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5233836.png)
![N-(4-fluorophenyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinamine](/img/structure/B5233844.png)


![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5233859.png)
![ethyl 2-[(1-azepanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5233863.png)


![2-amino-4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B5233885.png)
![5-methyl-4-oxo-3-(3-phenoxypropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5233894.png)